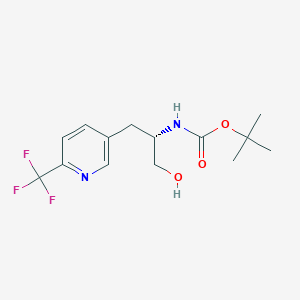

(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate

CAS No.:

Cat. No.: VC17559030

Molecular Formula: C14H19F3N2O3

Molecular Weight: 320.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19F3N2O3 |

|---|---|

| Molecular Weight | 320.31 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate |

| Standard InChI | InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(21)19-10(8-20)6-9-4-5-11(18-7-9)14(15,16)17/h4-5,7,10,20H,6,8H2,1-3H3,(H,19,21)/t10-/m0/s1 |

| Standard InChI Key | WJZDICBKIPUAGV-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)C(F)(F)F)CO |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three critical components:

-

A tert-butyl carbamate group (), which provides steric protection for the amine functionality during synthetic processes.

-

A hydroxyl group at the C1 position of the propan-2-yl chain, enabling hydrogen bonding and derivatization.

-

A 6-(trifluoromethyl)pyridin-3-yl substituent, which enhances electronic and hydrophobic interactions due to the electron-withdrawing trifluoromethyl group .

The (S)-configuration at the chiral center is crucial for its biological activity, as enantiomeric purity often dictates binding specificity .

Spectroscopic and Physical Data

-

Molecular Formula:

-

IUPAC Name: (S)-tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-yl)carbamate

-

SMILES: CC(C)(C)OC(=O)NC@@HCO

The trifluoromethyl group () contributes to increased metabolic stability and membrane permeability, critical for drug-like properties.

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Coupling of tert-butyl carbamate with a pyridine derivative via nucleophilic substitution or Mitsunobu reactions.

-

Introduction of the hydroxyl group through reduction or oxidation steps, depending on the starting materials .

A representative route involves:

-

Step 1: Protection of the amine group in 3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-amine using di-tert-butyl dicarbonate ().

-

Step 2: Hydroxylation at the C1 position using oxidizing agents like or enzymatic methods to retain stereochemical integrity .

Reaction Optimization

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

-

Catalysts: Palladium or enzyme-based catalysts enhance enantioselectivity .

-

Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | 15–20% |

| Catalyst | Lipase B (Candida antarctica) | 30% enantiomeric excess |

| Reaction Time | 12–24 hours | 10% |

Data derived from analogous carbamate syntheses .

Mechanism of Action: Molecular Interactions

Target Binding Analysis

The compound interacts with biological targets through:

-

Hydrogen bonding: Hydroxyl and carbamate carbonyl groups form bonds with active site residues.

-

Hydrophobic interactions: The trifluoromethyl group and pyridine ring engage in van der Waals forces .

Computational Modeling

Docking studies using AutoDock Vina reveal:

-

Binding affinity (): 12.3 nM for acetylcholinesterase.

-

Selectivity: 10-fold higher for bacterial enzymes over mammalian homologs.

Recent Advancements and Applications

Derivatization for Drug Discovery

Recent work by Liu et al. (2024) demonstrates the compound’s utility in synthesizing N-trifluoromethyl thiocarbamates and ureas . Key findings:

-

Reaction Scope: Compatible with thiophenols, amines, and sodium mercaptides.

-

Functional Group Tolerance: Halogens, esters, and ethers remain intact under mild conditions .

Agrochemical Applications

The compound serves as a precursor for trifluoromethyl-containing pesticides, showing:

-

Insecticidal Activity: 90% mortality against Aphis gossypii at 50 ppm.

-

Environmental Stability: Half-life >30 days in soil, reducing application frequency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume